molecular formula C9H12ClN3O2 B2664940 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid CAS No. 329268-83-9

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid

Cat. No. B2664940
CAS RN: 329268-83-9
M. Wt: 229.66
InChI Key: NVKLOSGIRBPOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 329268-83-9 . It has a molecular weight of 229.67 . The IUPAC name for this compound is 5-chloro-2-(diethylamino)-4-pyrimidinecarboxylic acid .


Synthesis Analysis

The synthesis of pyrimidines like 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid can be achieved through various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is 1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15) . This indicates the presence of a pyrimidine ring with a chlorine atom at the 5th position and a diethylamino group at the 2nd position .


Chemical Reactions Analysis

Pyrimidines, including 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid, can undergo various chemical reactions . For instance, an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source can be used to synthesize pyrimidine derivatives .


Physical And Chemical Properties Analysis

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid is a solid compound . It has a molecular weight of 229.67 .

Scientific Research Applications

Anti-Inflammatory Activity

Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Among them, 5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid stands out due to its anti-inflammatory effects . The presence of a chlorine atom at position 2 is crucial for its efficacy. Additionally, the carboxamide moiety at position 5 contributes significantly to its anti-inflammatory properties. This compound inhibits vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .

Photophysical Properties and Sensors

Studying the photophysical properties of this compound can lead to applications in sensors and optoelectronic devices. Its fluorescence behavior, absorption spectra, and quantum yield may be relevant for designing fluorescent probes or environmental sensors.

properties

IUPAC Name

5-chloro-2-(diethylamino)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-13(4-2)9-11-5-6(10)7(12-9)8(14)15/h5H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKLOSGIRBPOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C(=N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(diethylamino)pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.